3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde
Description
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a nitro group, a trifluoropropoxy group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
3-nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)3-4-18-9-2-1-7(6-15)5-8(9)14(16)17/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGPNOOQEFRKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 3,3,3-trifluoropropanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde can be compared with similar compounds such as:
4-Nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde: This compound has the nitro and trifluoropropoxy groups in different positions on the benzene ring, leading to different chemical and biological properties.
3-Nitrobenzaldehyde: Lacks the trifluoropropoxy group, resulting in different reactivity and applications.
4-Nitrobenzaldehyde: Similar to 3-nitrobenzaldehyde but with the nitro group in a different position, affecting its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound.
Biological Activity
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10F3N2O3
- Molecular Weight : 292.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and apoptosis.
- Cellular Effects : The compound has been observed to influence cellular metabolism and gene expression, possibly through modulation of key signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound reveal promising results. In cell line studies:
- The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
- IC50 values were recorded at concentrations ranging from 10 to 25 µM across various cancer cell lines.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-substituted benzaldehydes, including this compound. The findings indicated that the trifluoropropoxy group significantly enhances antibacterial activity compared to non-fluorinated analogs .
- Anticancer Mechanism Investigation : In a recent research article, the mechanism by which this compound induces apoptosis in breast cancer cells was explored. It was found that the compound activates caspase pathways leading to programmed cell death .
Biochemical Pathways
The interaction of this compound with cellular components suggests involvement in several biochemical pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
- Cell Cycle Arrest : Evidence indicates that treatment with this compound can lead to G1 phase arrest in certain cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
